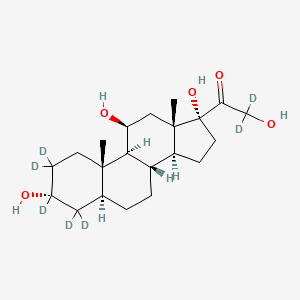![molecular formula C28H36ClN3O4S B12415536 (2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)
(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have interesting biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core isoquinolinone structure, the introduction of the dioxolo group, and the attachment of the various substituents. Common synthetic methods might include:
Cyclization reactions: to form the isoquinolinone core.
Substitution reactions: to introduce the chloro and dimethylamino groups.
Oxidation and reduction reactions: to modify the oxidation state of various parts of the molecule.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize cost. This might include:
Scaling up: the reactions to industrial volumes.
Using catalysts: to increase reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potentially converting the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing the ketone group to an alcohol.
Substitution: Replacing the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but might include:
Sulfoxides or sulfones: from oxidation.
Alcohols: from reduction.
Substituted derivatives: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
The compound could have various scientific research applications, including:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and potential biological activity.
Pharmacology: Studying its effects on biological systems and potential therapeutic uses.
Materials Science: Exploring its properties for use in advanced materials or as a building block for more complex structures.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Potential mechanisms might include:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA or RNA: Influencing gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinolinone derivatives: Compounds with similar core structures.
Dioxolo compounds: Molecules containing the dioxolo group.
Chloro-substituted compounds: Molecules with similar chloro substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and substituents, which may confer unique biological activities or chemical properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C28H36ClN3O4S |
|---|---|
Molekulargewicht |
546.1 g/mol |
IUPAC-Name |
(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C28H36ClN3O4S/c1-15-13-21(37-6)20(26(33)30-15)14-32-12-11-19-22(27(32)34)16(2)24-25(23(19)29)36-28(3,35-24)17-7-9-18(10-8-17)31(4)5/h13,17-18H,7-12,14H2,1-6H3,(H,30,33)/t17?,18?,28-/m1/s1 |
InChI-Schlüssel |
JBITZLMCDYBANM-WOLMIXIISA-N |
Isomerische SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)O[C@@](O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C4=C(C(=C3C2=O)C)OC(O4)(C)C5CCC(CC5)N(C)C)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



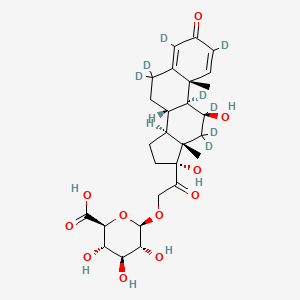
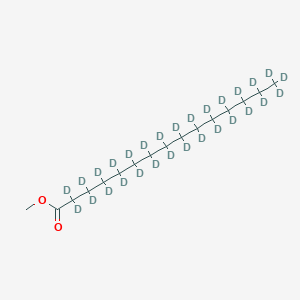
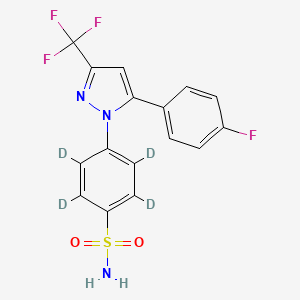
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)

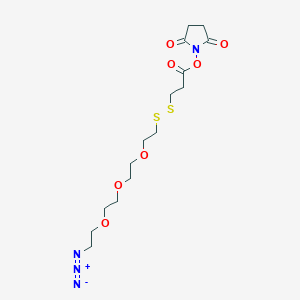
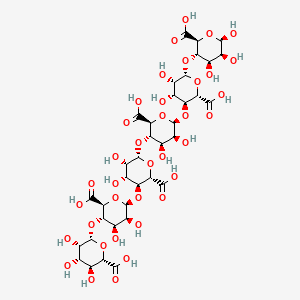
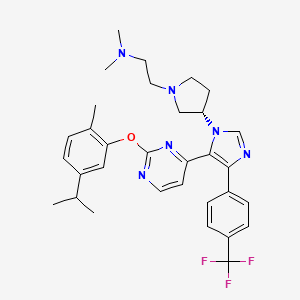


![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)

